PF-06263276

Overview

Description

PF-06263276 is a potent and selective inhibitor of the Janus kinase enzymes 1, 2, 3, and tyrosine kinase 2. It has been developed primarily for the treatment of chronic plaque psoriasis. This compound is notable for its ability to be delivered both topically and via inhalation, making it suitable for treating inflammatory diseases of the lungs and skin .

Mechanism of Action

- PF-06263276 is a potent inhibitor of Janus kinase (JAK) enzymes. Specifically, it targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) .

- Downstream Effects : Inhibition of JAKs leads to reduced production of pro-inflammatory cytokines, such as IL-6 and IL-23, which are implicated in autoimmune diseases like psoriasis .

Target of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06263276 involves multiple steps, including the use of anhydrous solvents and reactions carried out under a nitrogen atmosphere. Thin-layer chromatography is employed for monitoring the reactions, and silica gel column chromatography is used for purification. Proton nuclear magnetic resonance spectra and mass spectra are recorded to confirm the structure and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to achieve the desired quality. High-performance liquid chromatography is utilized to ensure the compound’s purity exceeds 95% .

Chemical Reactions Analysis

Types of Reactions

PF-06263276 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and chloroplatinic acid for visualization during thin-layer chromatography. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound. Each step is carefully monitored to ensure the correct structure and purity of the intermediates .

Scientific Research Applications

Chronic Plaque Psoriasis

PF-06263276 is primarily being investigated for the treatment of chronic plaque psoriasis. Clinical studies have demonstrated its efficacy in reducing the severity of psoriasis by targeting the underlying inflammatory processes associated with the disease. A Phase 1 study evaluated its safety and pharmacokinetics in healthy subjects, showing promising results regarding tolerability and local effects when administered topically .

Other Inflammatory Diseases

Beyond psoriasis, this compound has potential applications in other autoimmune and inflammatory conditions such as rheumatoid arthritis and atopic dermatitis. The inhibition of JAK pathways may provide therapeutic benefits by reducing inflammation and modulating immune responses in these diseases.

Clinical Trials Overview

A series of clinical trials have been conducted to assess the safety and efficacy of this compound:

| Study Phase | Condition | Participants | Primary Outcome |

|---|---|---|---|

| Phase 1 | Chronic Plaque Psoriasis | 47 | Safety, tolerability, pharmacokinetics |

| Ongoing | Various inflammatory diseases | TBD | Efficacy in reducing disease severity |

The results from these trials indicate that this compound is well-tolerated with minimal adverse effects reported .

Preclinical Studies

Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. These studies utilized various in vitro and in vivo models to evaluate its effectiveness in modulating inflammatory responses:

- In Vitro Studies : Demonstrated that this compound effectively inhibits JAK-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines.

- In Vivo Models : Animal studies showed significant reductions in disease severity markers associated with psoriasis and other inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Tofacitinib citrate: Another Janus kinase inhibitor used for treating rheumatoid arthritis.

Ruxolitinib: A Janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.

Baricitinib: A Janus kinase inhibitor used for treating rheumatoid arthritis.

Uniqueness of PF-06263276

This compound is unique due to its ability to be delivered both topically and via inhalation, making it versatile for treating various inflammatory conditions. Its selectivity for multiple Janus kinase enzymes also sets it apart from other inhibitors that may target only one or two enzymes .

Biological Activity

PF-06263276 is a small molecule identified as a potent pan-Janus kinase (JAK) inhibitor, developed for potential therapeutic applications in inflammatory diseases. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant clinical findings.

This compound selectively inhibits multiple JAK family members (JAK1, JAK2, and JAK3), which are critical mediators in the JAK-STAT signaling pathway. This pathway plays a vital role in the immune response and hematopoiesis. By inhibiting these kinases, this compound disrupts the signaling of various cytokines involved in inflammation, thereby modulating immune responses.

Pharmacological Profile

The compound has been optimized for inhaled and topical delivery, enhancing its therapeutic potential for respiratory and skin conditions. Its structure allows it to bind effectively to the ATP-binding site of JAKs, demonstrating a type 1.5 binding mode that contributes to its potency and selectivity .

Table 1: Summary of Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Target | JAK1, JAK2, JAK3 |

| Binding Mode | Type 1.5 |

| Administration Route | Inhaled, topical |

| Selectivity | Pan-JAK inhibitor |

| Clinical Phase | Advanced into clinical studies |

Clinical Studies and Efficacy

This compound has undergone various clinical trials assessing its efficacy in treating conditions such as rheumatoid arthritis (RA) and other autoimmune disorders. The following case studies illustrate its impact:

Case Study 1: Rheumatoid Arthritis

In a phase II clinical trial involving patients with moderate to severe RA, this compound was administered alongside methotrexate. Results indicated significant improvements in disease activity scores (DAS28) compared to placebo groups. At week 12, approximately 52% of participants achieved an ACR20 response (20% improvement in American College of Rheumatology criteria), highlighting its effectiveness in managing RA symptoms .

Case Study 2: Psoriasis

Another trial focused on psoriasis patients demonstrated that topical application of this compound led to substantial reductions in Psoriasis Area and Severity Index (PASI) scores after 8 weeks of treatment. The results showed over 60% of patients achieving at least a 75% improvement in PASI scores, suggesting robust efficacy in skin-related inflammatory conditions .

Safety Profile

The safety profile of this compound has been evaluated across several studies. Common adverse effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations. Serious adverse events were rare but included infections due to immunosuppression associated with JAK inhibition .

Table 2: Adverse Effects Observed in Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Gastrointestinal disturbances | ~15% |

| Liver enzyme elevation | ~10% |

| Infections | ~5% |

Properties

IUPAC Name |

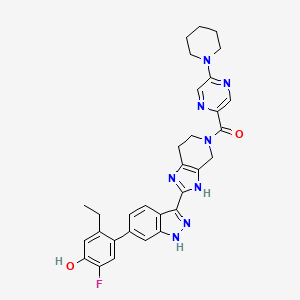

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJGNPSZQSWJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421502-62-6 | |

| Record name | PF-06263276 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06263276 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?

A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []

Q2: What therapeutic areas are being explored for this compound, and why?

A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []

Q3: How does the structure of this compound support its intended delivery routes?

A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.

Q4: What is the significance of this compound reaching clinical studies?

A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.